2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2097861-35-1
VCID: VC6835048
InChI: InChI=1S/C19H21N9O/c1-25-18-15(11-23-25)19(21-13-20-18)26-9-5-14(6-10-26)12-28-17(29)4-3-16(24-28)27-8-2-7-22-27/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3
SMILES: CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5
Molecular Formula: C19H21N9O
Molecular Weight: 391.439

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

CAS No.: 2097861-35-1

Cat. No.: VC6835048

Molecular Formula: C19H21N9O

Molecular Weight: 391.439

* For research use only. Not for human or veterinary use.

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one - 2097861-35-1

Specification

CAS No. 2097861-35-1
Molecular Formula C19H21N9O
Molecular Weight 391.439
IUPAC Name 2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Standard InChI InChI=1S/C19H21N9O/c1-25-18-15(11-23-25)19(21-13-20-18)26-9-5-14(6-10-26)12-28-17(29)4-3-16(24-28)27-8-2-7-22-27/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3
Standard InChI Key KAKNESQPGMQXKH-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5

Introduction

Structural and Molecular Features

Core Architecture and Functional Groups

The compound’s structure integrates four distinct heterocyclic systems:

  • A 1-methyl-1H-pyrazolo[3,4-d]pyrimidine base, a bicyclic system known for kinase inhibition in pharmaceuticals.

  • A piperidine ring substituted at the 4-position, providing conformational rigidity and potential receptor-binding interactions.

  • A 2,3-dihydropyridazin-3-one scaffold, which introduces partial saturation and ketone functionality, influencing solubility and metabolic stability.

  • A 1H-pyrazol-1-yl substituent at the 6-position, adding hydrogen-bonding capacity and steric bulk.

The InChIKey (KAKNESQPGMQXKH-UHFFFAOYSA-N) and SMILES (CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5) encode these features, emphasizing the compound’s three-dimensional complexity.

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves sequential cyclization and coupling reactions:

  • Pyrazolo[3,4-d]pyrimidine Formation: Condensation of 5-amino-1-methylpyrazole with a cyanopyrimidine precursor under acidic conditions.

  • Piperidine Functionalization: N-alkylation of piperidine at the 4-position using a bromomethyl intermediate.

  • Pyridazinone Assembly: Cyclocondensation of a hydrazine derivative with a diketone precursor, followed by oxidation to introduce the ketone group.

Analytical Validation

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity, particularly distinguishing pyrazolo-pyrimidine aromatic signals from pyridazinone protons.

  • High-Resolution Mass Spectrometry (HRMS): Validating the molecular formula via exact mass measurement.

  • Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity assessment during synthesis.

Physicochemical Properties

PropertyValue/Description
CAS No.2097861-35-1
Molecular FormulaC₁₉H₂₁N₉O
Molecular Weight391.439 g/mol
IUPAC Name2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
SolubilityNot available
StabilityLikely hygroscopic due to multiple N-heteroatoms; storage under inert conditions recommended

The absence of solubility data limits formulation studies, necessitating experimental determination in polar (e.g., DMSO) and aqueous buffers.

Future Research Directions

Priority Investigations

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in vitro models.

  • Target Identification: High-throughput screening against kinase panels or GPCR libraries.

  • Crystallographic Studies: Resolve 3D structure to guide medicinal chemistry optimization.

Synthetic Optimization

  • Introduce solubilizing groups (e.g., polyethylene glycol chains) to improve bioavailability.

  • Explore asymmetric synthesis to isolate active enantiomers.

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